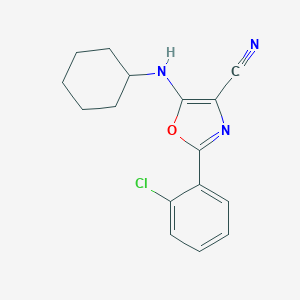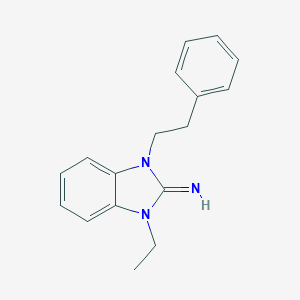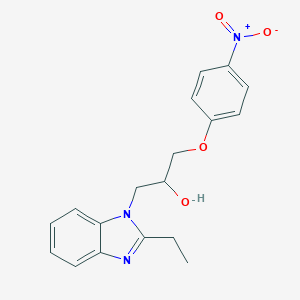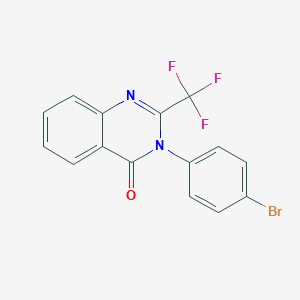
N,N-dibutyl-N-(3-chlorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-N-(3-chlorophenyl)amine is a chemical compound that belongs to the family of tertiary amines. It is commonly used as a reagent in organic synthesis and is also known for its potential as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of N,N-dibutyl-N-(3-chlorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. This inhibition can lead to a decrease in the production of certain neurotransmitters and melanin, respectively, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to decrease the production of melanin, which could be useful in the treatment of hyperpigmentation disorders. Additionally, it has been shown to inhibit the activity of cholinesterase, which could be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dibutyl-N-(3-chlorophenyl)amine in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biological activities, making it useful for studying various biological processes. However, one limitation is its potential toxicity, which could make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-dibutyl-N-(3-chlorophenyl)amine. One direction is to further study its potential as a therapeutic agent, particularly in the treatment of Alzheimer's disease. Another direction is to investigate its potential as a cholinesterase inhibitor in other neurological disorders. Additionally, further research could be done to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth.
Synthesemethoden
The synthesis of N,N-dibutyl-N-(3-chlorophenyl)amine involves the reaction of 3-chloroaniline with dibutylamine in the presence of a catalyst. The reaction takes place at elevated temperatures and produces the desired product in high yield. The purity of the product can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-N-(3-chlorophenyl)amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H22ClN |
|---|---|
Molekulargewicht |
239.78 g/mol |
IUPAC-Name |
N,N-dibutyl-3-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
QRDJTBINXZRGLG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)

![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
